![molecular formula C15H20F3N B5798062 1-[4-(trifluoromethyl)benzyl]azocane](/img/structure/B5798062.png)
1-[4-(trifluoromethyl)benzyl]azocane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(trifluoromethyl)benzyl]azocane, also known as TFMB-Azocane, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of azocane and contains a trifluoromethyl group on the benzyl ring. The unique structure of TFMB-Azocane makes it a promising candidate for use in various research fields, including neuroscience and pharmacology. In
Mécanisme D'action
The mechanism of action of 1-[4-(trifluoromethyl)benzyl]azocane is based on its ability to undergo photoisomerization upon exposure to light. The compound exists in two isomeric forms, a cis and a trans form. The cis form is the inactive form, while the trans form is the active form. Upon exposure to light, the cis form is converted to the trans form, which can then interact with its target protein, leading to a biological response.
Biochemical and Physiological Effects:
1-[4-(trifluoromethyl)benzyl]azocane has been shown to have a significant effect on the activity of neurons and GPCRs. In neuroscience research, 1-[4-(trifluoromethyl)benzyl]azocane has been used to selectively activate or deactivate specific neurons in the brain, leading to changes in behavior. In pharmacology research, 1-[4-(trifluoromethyl)benzyl]azocane has been used to selectively activate or deactivate specific GPCRs, leading to changes in cell signaling.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 1-[4-(trifluoromethyl)benzyl]azocane is its photo-switchable nature, which allows researchers to control the activity of specific cells or proteins with high spatial and temporal precision. This makes 1-[4-(trifluoromethyl)benzyl]azocane a powerful tool for studying complex biological systems. However, there are also some limitations to its use. One limitation is that the compound requires exposure to light to be activated, which can be challenging in some experimental setups. Additionally, the compound may have off-target effects, leading to unintended biological responses.
Orientations Futures
There are several future directions for 1-[4-(trifluoromethyl)benzyl]azocane research. One direction is to develop more selective photo-switchable ligands that can target specific GPCRs or neurons. Another direction is to explore the use of 1-[4-(trifluoromethyl)benzyl]azocane in other research fields, such as cell biology and immunology. Additionally, researchers can investigate the potential of 1-[4-(trifluoromethyl)benzyl]azocane as a therapeutic agent for various diseases, such as neurological disorders and cancer.
Conclusion:
In conclusion, 1-[4-(trifluoromethyl)benzyl]azocane is a promising compound that has shown potential in various scientific research applications. Its photo-switchable nature allows researchers to control the activity of specific cells or proteins with high spatial and temporal precision, making it a powerful tool for studying complex biological systems. While there are some limitations to its use, there are also many future directions for 1-[4-(trifluoromethyl)benzyl]azocane research, indicating that it is a compound with significant potential for scientific advancement.
Méthodes De Synthèse
1-[4-(trifluoromethyl)benzyl]azocane can be synthesized through a multistep process involving the reaction of 4-(trifluoromethyl)benzaldehyde with azocane in the presence of a reducing agent. The resulting product is then purified through column chromatography to obtain pure 1-[4-(trifluoromethyl)benzyl]azocane. The synthesis method has been reported in several research papers, indicating that it is a reliable and reproducible process.
Applications De Recherche Scientifique
1-[4-(trifluoromethyl)benzyl]azocane has shown potential in various scientific research applications. One of the most significant applications is in neuroscience research, where it can be used as a photo-switchable ligand for optogenetics. Optogenetics is a technique that involves using light to control the activity of specific cells in the brain. 1-[4-(trifluoromethyl)benzyl]azocane can be used to design photo-switchable ligands that can be activated or deactivated by light, allowing researchers to control the activity of specific neurons in the brain.
1-[4-(trifluoromethyl)benzyl]azocane has also been used in pharmacology research to study the function of G protein-coupled receptors (GPCRs). GPCRs are a class of membrane proteins that play a crucial role in cell signaling and are the targets of many drugs. 1-[4-(trifluoromethyl)benzyl]azocane can be used to design photo-switchable ligands that can selectively activate or deactivate specific GPCRs, providing researchers with a powerful tool to study their function.
Propriétés
IUPAC Name |
1-[[4-(trifluoromethyl)phenyl]methyl]azocane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F3N/c16-15(17,18)14-8-6-13(7-9-14)12-19-10-4-2-1-3-5-11-19/h6-9H,1-5,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCSIJUITOGDQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)CC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[4-(Trifluoromethyl)phenyl]methyl]azocane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(acetyloxy)-3-chloro-5-ethoxyphenyl]methylene diacetate](/img/structure/B5797989.png)
![5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5797995.png)
![4-[(4-methyl-5-phenyl-3-thienyl)carbonyl]morpholine](/img/structure/B5798012.png)
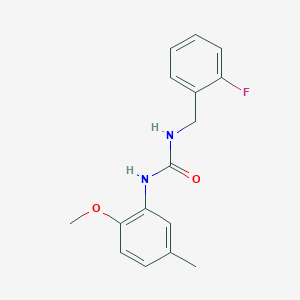

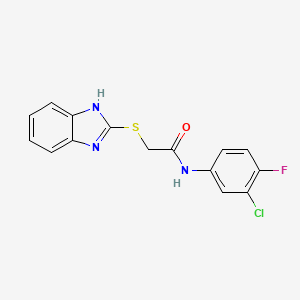
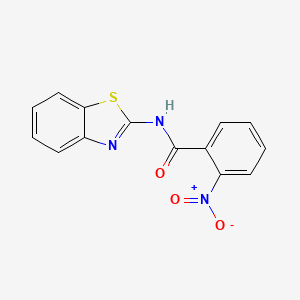
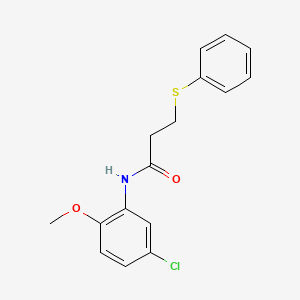
![1-benzoyl-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B5798041.png)
![3-[2-(benzyloxy)phenyl]-2-(2-fluorophenyl)acrylonitrile](/img/structure/B5798048.png)
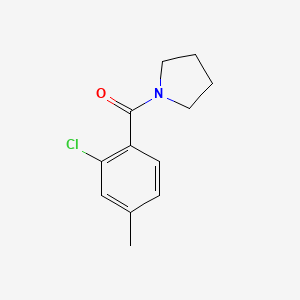
![1-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}-4-(3-methoxyphenyl)piperazine](/img/structure/B5798057.png)

![4-[(5-methyl-3-thienyl)carbonyl]morpholine](/img/structure/B5798074.png)